molecular formula C6H7N3O2S2 B1489899 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide CAS No. 1935347-54-8

2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide

Cat. No.: B1489899
CAS No.: 1935347-54-8
M. Wt: 217.3 g/mol
InChI Key: NXKFDAFOZOMSBS-UHFFFAOYSA-N
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Description

2-Amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide ( 1935347-54-8) is a sophisticated synthetic intermediate incorporating a thiazole core, a sulfonamide group, and a terminal alkyne functionality. This unique structure makes it a valuable scaffold in medicinal chemistry and drug discovery research, particularly for constructing compounds with diverse biological activities. The compound's core structure is based on the 2-aminothiazole pharmacophore, a privileged scaffold in drug design known for its wide range of pharmacological applications . The incorporation of the sulfonamide group enhances its potential as a enzyme inhibitor, while the prop-2-yn-1-yl (propargyl) side chain provides a reactive handle for further chemical modifications via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This allows researchers to efficiently generate libraries of 1,2,3-triazole-linked molecular hybrids for biological screening. Key Research Applications and Biological Relevance: • Enzyme Inhibition Studies: Structurally related 2-aminothiazole sulfonamide derivatives have demonstrated potent, dose-dependent inhibition of key enzymes, including urease (IC₅₀ values ranging 14.06-20.21 μM), α-glucosidase, and α-amylase, making them candidates for research into diabetes and microbial infections . • Neuroprotective Research: Novel thiazole sulfonamide hybrids have shown significant neuroprotective effects in cellular models of Parkinson's disease, improving cell viability and reducing oxidative stress in 6-OHDA-induced neuronal damage . • Antioxidant Research: Derivatives have exhibited potent free radical scavenging activity against DPPH and demonstrated superoxide dismutase (SOD)-mimic activity, indicating value in oxidative stress research . • Versatile Chemical Intermediate: The terminal alkyne group is specifically designed for use in click chemistry, enabling the straightforward synthesis of complex triazole-containing structures for probing biological systems or creating new chemical entities . Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use. Handle with adequate precautions, using appropriate personal protective equipment.

Properties

IUPAC Name

2-amino-N-prop-2-ynyl-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S2/c1-2-3-9-13(10,11)5-4-8-6(7)12-5/h1,4,9H,3H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKFDAFOZOMSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNS(=O)(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs) and tyrosine kinases, which are crucial for cellular regulation and signaling. The compound’s interaction with HDACs leads to the accumulation of acetylated histones, thereby affecting gene expression. Additionally, its interaction with tyrosine kinases can inhibit cell proliferation, making it a potential candidate for anticancer therapies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound can induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases. Furthermore, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering cellular functions. For example, its inhibition of HDACs results in increased acetylation of histones, leading to changes in chromatin structure and gene expression. Additionally, the compound can act as a competitive inhibitor for tyrosine kinases, preventing the phosphorylation of key proteins involved in cell signaling. These molecular interactions underscore the compound’s potential in modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periodsLong-term studies have indicated that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, which are crucial for its therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins. Understanding these factors is crucial for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with chromatin and modulates gene expression. Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis. These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Biological Activity

The compound 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide is a thiazole derivative known for its diverse biological activities. Thiazoles are recognized as significant pharmacophores due to their presence in various bioactive compounds, including antimicrobial agents, anticancer drugs, and other therapeutic agents. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

The compound demonstrated a moderate MIC against Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential as an antimicrobial agent.

Antifungal Activity

The antifungal properties of thiazole derivatives are notable, particularly against pathogenic fungi such as Candida albicans. Studies indicate that the compound exhibits comparable efficacy to established antifungals.

Table 2: Antifungal Activity Comparison

CompoundTarget FungusMIC (µg/mL)
This compoundCandida albicans40
Aspergillus niger60

The results suggest that this compound has promising antifungal activity, particularly against Candida albicans, with an MIC that is competitive with existing treatments.

Anticancer Activity

Thiazole derivatives have been explored for their anticancer potential. The compound has shown activity against various cancer cell lines, indicating its potential as an anticancer agent.

Case Study: Anticancer Efficacy
A study conducted on the effects of this compound on human lung adenocarcinoma cells (A549) revealed significant cytotoxic effects. The IC50 value was determined to be approximately 25 µM, showing that the compound effectively inhibits cell proliferation.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung cancer)25
MCF7 (Breast cancer)30
HeLa (Cervical cancer)28

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their chemical structure. Modifications in the thiazole ring or substituents can enhance or diminish their biological efficacy. For instance, the presence of electron-withdrawing groups has been correlated with increased antimicrobial activity.

Scientific Research Applications

Anticancer Activity

The thiazole moiety, which is integral to the structure of 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide, has been associated with significant anticancer properties. Research indicates that compounds containing thiazole rings exhibit potent inhibitory effects against various cancer cell lines.

Case Study Findings:

  • A study synthesized a series of sulfanilamide derivatives, including those with thiazole components, and evaluated their antiproliferative activities against human cancer cell lines such as MGC-803 (gastric), MCF-7 (breast), and PC-3 (prostate). Notably, certain derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, indicating superior efficacy .
CompoundCell LineIC50 Value (µM)
11fMGC-8034.1
11fMCF-715.7
Control5-FuVaries

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiazole derivatives have been reported to possess activity against various bacterial and fungal strains.

Research Insights:

  • The antimicrobial efficacy of thiazole-containing compounds was evaluated through minimum inhibitory concentration (MIC) assays. Compounds derived from thiazole structures exhibited activity against pathogens such as Candida albicans and Aspergillus niger, with MIC values suggesting potential for development into therapeutic agents .
PathogenCompoundMIC Value (mM)
Candida albicans5c3.92–4.01
Aspergillus niger5b4.01–4.23

Anticonvulsant Activity

Another significant application of compounds related to thiazole is their anticonvulsant properties.

Case Study Analysis:

  • A series of thiazole-integrated compounds were synthesized and tested for anticonvulsant activity using the pentylenetetrazol (PTZ) model in mice. One analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg, showcasing its potential in treating seizure disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives:

  • Substituent Effects : The presence of electron-withdrawing groups has been shown to enhance biological activity.
  • Hybridization : The incorporation of other pharmacophores alongside thiazole can lead to synergistic effects, improving potency against specific targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-5-carboxamide Derivatives

Compounds such as 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide () and Dasatinib (BMS-354825, ) share the thiazole-5-carboxamide scaffold but differ in substituents and biological targets:

  • Substituent Effects : The carboxamide group in Dasatinib is linked to a chlorophenyl group and a pyrimidine-piperazine moiety, enabling kinase inhibition (e.g., BCR-ABL in leukemia) . In contrast, the propargyl-sulfonamide group in the target compound may favor interactions with cysteine residues via its alkyne functionality.
  • Bioactivity : Carboxamide derivatives often exhibit anticancer activity due to their ability to block ATP-binding pockets in kinases. The sulfonamide group in the target compound could enhance solubility and modulate selectivity for other targets (e.g., carbonic anhydrases) .
Thiadiazole Sulfonamides

Compounds like 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives () and 5-arylidine amino-1,3,4-thiadiazol-2-sulfonamides () feature a thiadiazole core instead of thiazole:

  • Activity : Thiadiazole sulfonamides are reported as anticonvulsant and anticancer agents. The target compound’s thiazole core may offer improved metabolic stability compared to thiadiazoles .
Thiazole Sulfanyl Acetamides

2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]-N-methyl-N-(propan-2-yl)acetamide () replaces the sulfonamide with a sulfanyl-acetamide group:

  • Functional Group Impact : The sulfanyl (S–) group increases lipophilicity, while the sulfonamide (–SO₂–NH–) in the target compound enhances acidity and hydrogen-bonding capacity. This difference could influence membrane permeability and target binding .

Data Tables

Table 1. Structural and Functional Comparison of Thiazole Derivatives

Compound Name Core Structure Key Substituents Reported Activity References
2-Amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide Thiazole-5-sulfonamide Propargyl, amino Hypothesized anticancer
Dasatinib (BMS-354825) Thiazole-5-carboxamide Chlorophenyl, pyrimidine-piperazine Anticancer (kinase inhibitor)
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Thiazole-5-carboxamide Chloro, methylphenyl Anticancer (preclinical)
5-(Pyrazol-3-yl)-thiadiazole derivatives Thiadiazole Pyrazole, sulfonamide Hypoglycemic, anticonvulsant
2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]-N-methyl-N-(propan-2-yl)acetamide Thiazole-sulfanyl Sulfanyl-acetamide, isopropyl Undisclosed (lipophilic scaffold)

Preparation Methods

Sulfonylation of 2-Aminothiazole

  • Reagents and Conditions: 2-Aminothiazole is reacted with an appropriate sulfonyl chloride (in this case, thiazole-5-sulfonyl chloride or equivalent) in the presence of a base such as sodium acetate in aqueous medium.
  • Reaction Parameters: The mixture is heated at 80–85 °C under stirring for 4–8 hours.
  • Isolation: The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the solid sulfonamide product precipitates out, which is filtered and recrystallized from ethanol to yield pure sulfonamide intermediates.
  • Yields: High yields are reported, typically in the range of 80–85%.

Example Data for Sulfonylation:

Compound Starting Material Sulfonyl Chloride Temp (°C) Time (h) Yield (%) Appearance Melting Point (°C)
4-Methyl-N-(thiazol-2-yl)benzenesulfonamide (9) 2-Aminothiazole (1 g, 9.98 mmol) 4-Methylbenzenesulfonyl chloride (1.5 equiv.) 80–85 4 83 Light brown powder 150–152
4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide (10) 2-Aminothiazole (1 g, 9.98 mmol) 4-Methoxybenzenesulfonyl chloride (1.5 equiv.) 80–85 8 82 Dark brown powder 160–162

Note: The sulfonyl chlorides used in these examples are aromatic; for the target compound, the sulfonyl chloride would be derived from thiazole-5-sulfonyl chloride.

Alkylation with Propargylamine

  • Reagents and Conditions: The sulfonamide intermediate is reacted with propargylamine in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dichloromethane.
  • Reaction Parameters: The reaction is typically carried out at room temperature for 6 hours.
  • Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the alkylated product.
  • Purification: Often, the crude product is sufficiently pure for subsequent use; however, recrystallization or chromatographic purification may be applied if needed.

Representative Procedure:

Step Reagents Solvent Temp Time Notes
Alkylation Sulfonamide intermediate, propargylamine, K2CO3 Dichloromethane Room temp 6 h Stirred, aqueous workup, dried, concentrated

Summary Table of Preparation Steps for this compound

Step Reaction Type Starting Material(s) Reagents/Conditions Product Yield (%) Characterization Techniques
1 Sulfonylation 2-Aminothiazole Sulfonyl chloride, sodium acetate, 80–85 °C Thiazole-5-sulfonamide intermediate ~80–85 TLC, FTIR, 1H NMR, 13C NMR, Melting Point
2 N-Alkylation Sulfonamide intermediate Propargylamine, K2CO3, dichloromethane, RT This compound High TLC, FTIR, 1H NMR, 13C NMR

Research Findings and Characterization

  • Spectroscopic Confirmation: The structure of the final compound is confirmed by FTIR (showing characteristic sulfonamide S=O stretches), 1H NMR (signals corresponding to thiazole protons, amino protons, and propargyl group), and 13C NMR (carbon resonances of the thiazole ring and alkyne carbon).
  • Yields and Purity: The two-step synthesis yields the target compound in high purity and good overall yield, suitable for biological evaluation.
  • Biological Relevance: These synthetic methods have been applied in research to generate sulfonamide derivatives with potent biological activities, including enzyme inhibition and antiproliferative effects, highlighting the importance of efficient preparation methods.

Notes on Synthetic Variations and Optimization

  • Base Selection: Potassium carbonate is preferred for alkylation due to its mild basicity and compatibility with the amine and sulfonamide functionalities.
  • Solvent Choice: Dichloromethane is commonly used for alkylation; however, other aprotic solvents like THF or acetonitrile can be explored.
  • Temperature Control: Room temperature is sufficient for alkylation, minimizing side reactions.
  • Purification: The intermediate sulfonamides are often recrystallized from ethanol, while the final alkylated products may require chromatographic purification depending on the scale and impurities.

Q & A

Basic: What are the common synthetic routes for 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide?

Answer:
The synthesis typically involves heterocyclization and alkylation steps. For example:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the thiadiazole core .

Alkylation : Introduce the propargyl group (prop-2-yn-1-yl) using propargyl bromide or similar reagents under basic conditions (e.g., K₂CO₃ in DMF or acetone) .

Purification : Use column chromatography or recrystallization, with structural confirmation via 1^1H NMR, 13^{13}C NMR, and IR spectroscopy .

Advanced: How can reaction conditions be optimized for introducing the propargyl group?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation yields .
  • Temperature control : Moderate heating (50–70°C) balances reaction rate and side-product formation .
  • Monitoring : Track progress via TLC or HPLC to identify optimal reaction termination points .

Basic: What spectroscopic methods confirm the structure of this compound?

Answer:
Key techniques:

1^1H NMR : Verify propargyl protons (δ 2.5–3.5 ppm) and thiazole ring protons (δ 7.0–8.5 ppm) .

IR spectroscopy : Identify sulfonamide S=O stretches (1150–1250 cm1^{-1}) and NH2_2 vibrations (3300–3500 cm1^{-1}) .

Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns .

Advanced: How can discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved?

Answer:

  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .
  • X-ray crystallography : Resolve tautomeric or stereochemical ambiguities .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-substituted thiadiazoles) .

Basic: What in vitro assays evaluate its anticancer potential?

Answer:

  • MTT assay : Measure cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
  • Apoptosis assays : Use Annexin V/PI staining or caspase-3 activation studies .
  • Selectivity testing : Compare activity in cancer vs. normal cell lines (e.g., HEK-293) .

Advanced: How to address contradictory bioactivity data across studies?

Answer:

  • Dose-response validation : Ensure consistent IC50_{50} values across replicates .
  • Purity verification : Confirm compound integrity via HPLC (>95% purity) to rule out degradation artifacts .
  • Target selectivity profiling : Use kinase panels or proteomics to identify off-target effects .

Advanced: What molecular docking approaches predict its mechanism of action?

Answer:

  • Target selection : Prioritize kinases (e.g., EGFR) or tubulin based on structural analogs .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to model binding poses .
  • Validation : Cross-check with experimental data (e.g., enzyme inhibition assays) .

Basic: How to assess its stability under different storage conditions?

Answer:

  • Accelerated degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light to monitor decomposition via HPLC .
  • Stability-indicating methods : Develop validated HPLC protocols to quantify degradation products (e.g., sulfonic acid derivatives) .

Advanced: What strategies stabilize the reactive propargyl group during storage?

Answer:

  • Derivatization : Convert to stable acetylide complexes using Cu(I) catalysts .
  • Lyophilization : Store as a lyophilized powder under inert gas (N2_2 or Ar) .
  • Additives : Use antioxidants (e.g., BHT) to prevent oxidative degradation .

Methodological: How to systematically compare contradictory data in structural or bioactivity studies?

Answer:

  • Meta-analysis framework : Tabulate data from multiple studies, highlighting variables (e.g., assay conditions, cell lines) .
  • Statistical tools : Apply ANOVA or multivariate regression to identify confounding factors .
  • Experimental replication : Repeat key assays under standardized protocols to resolve inconsistencies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide
Reactant of Route 2
2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide

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